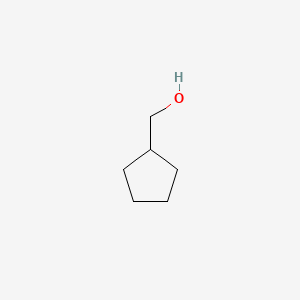

![molecular formula C9H11N3O3 B1149462 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide CAS No. 104118-88-9](/img/structure/B1149462.png)

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest falls within the broader category of nitropyridine derivatives and nitroxides, which are known for their diverse chemical reactivity and potential applications in material science and organic synthesis. The dimethylamino group and nitro group in the pyridine structure contribute significantly to the compound's reactivity and properties.

Synthesis Analysis

Research highlights various approaches to synthesizing nitropyridine derivatives, focusing on the preparative nitration of dimethylaminopyridines. The kinetics and mechanisms of these reactions suggest that the electrophilic substitution occurs predominantly in positions ortho or para to the dimethylamino-group, influenced by the acidity of the medium and the presence of the 1-oxide group (Burton, Frampton, Johnson, & Katritzky, 1972).

Molecular Structure Analysis

Crystal and molecular structure studies of similar nitropyridine N-oxide derivatives reveal intricate details about their molecular conformations. The analysis of 3-methyl-4-nitropyridine N-oxide and its dimethyl derivatives shows significant insights into the twist angles of the nitro group and the distances within the N-oxide group, indicating a considerable quinoid structure contribution to the molecule's resonance forms (Shiro, Yamakawa, & Kubota, 1977).

Chemical Reactions and Properties

Nitroxides, including vinyl nitroxides, undergo a variety of reactions such as dimerization, which plays a crucial role in their reactivity. The formation and dimerization of β-sulfonyl vinyl nitroxides have been studied, highlighting their propensity for bond formation at the β-C-atom and the potential for CC and OC dimerization under specific conditions (Aurich & Möbus, 1989).

Physical Properties Analysis

The vibrational properties and X-ray crystal structure analysis of derivatives like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provide insights into the molecular conformation, highlighting the significance of intermolecular interactions and the impact of substituents on the crystal packing and vibrational spectra (Ban-Oganowska et al., 2001).

Chemical Properties Analysis

The study of vinyl nitroxide dimerization and the dissociation of their tricyclic dimers sheds light on the substituent effects on these processes. The formation of bicyclic and tricyclic compounds through dimerization and their subsequent reactions illustrate the complex chemical behavior of these compounds and the influence of molecular structure on their reactivity (Aurich, Bubenheim, & Mogendorf, 1986).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

A foundational aspect of research on this compound involves its synthesis and potential for chemical transformation. Krichevsky et al. (2003) detailed the synthesis of related nitropyridine compounds through interactions involving α-cyano-β-(N-methylamino)crotonamide and transformations leading to various derivatives, highlighting the compound's versatility as a precursor for different chemical structures Krichevsky, Alekseeva, & Granik, 2003. Additionally, Sakamoto et al. (1985) described the cyanation of nitropyridine 1-oxides, demonstrating the compound's reactivity and potential for further chemical modification Sakamoto, Kaneda, Nishimura, & Yamanaka, 1985.

Crystal and Molecular Structures

Understanding the crystal and molecular structures of 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is crucial for its application in material science and engineering. Shiro, Yamakawa, and Kubota (1977) investigated the crystal structures of related nitropyridine N-oxides, providing insight into their molecular conformations and the role of intramolecular charge transfer in stabilizing these molecules Shiro, Yamakawa, & Kubota, 1977.

Nonlinear Optical Properties

The nonlinear optical properties of nitropyridine compounds, including those similar to 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide, have been a significant area of interest. Andreazza et al. (1990) studied the growth and characterization of 3-methyl-4-nitropyridine-1-oxide organic crystals, highlighting their high optical nonlinearity and potential for second-harmonic generation, an essential feature for optical applications Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990.

Vibrational Spectroscopy and Structural Analysis

The vibrational properties and structural analysis through spectroscopic methods provide detailed insights into the compound's characteristics. Ban-Oganowska et al. (2001) focused on the crystal structure and vibrational spectra of a closely related compound, illustrating the importance of intermolecular interactions and the impact on molecular conformation Ban-Oganowska, Hanuza, Ma̧czka, Waśkowska, Maas, Oganowski, & Talik, 2001.

Safety And Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBBTNYRURUPDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706741 |

Source

|

| Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide | |

CAS RN |

104118-88-9 |

Source

|

| Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

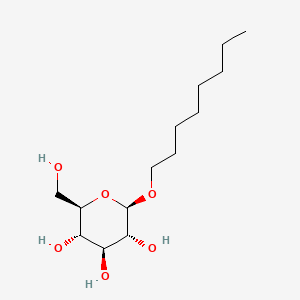

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)

![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)

![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)